molecular formula C22H24N2O6 B14004249 1-[(Benzyloxy)carbonyl]prolyltyrosine CAS No. 19669-37-5

1-[(Benzyloxy)carbonyl]prolyltyrosine

Cat. No.: B14004249
CAS No.: 19669-37-5
M. Wt: 412.4 g/mol
InChI Key: QQCLTISFJWQWFL-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid is a complex organic compound that features a hydroxyphenyl group, a pyrrolidine ring, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Synthesis of the pyrrolidine ring: This step might involve cyclization reactions starting from appropriate amine precursors.

    Coupling reactions: The hydroxyphenyl and pyrrolidine components are then coupled using peptide bond formation techniques, often involving carbodiimide reagents.

    Final modifications: Protecting groups are removed, and the final propanoic acid moiety is introduced.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The aromatic ring can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

    Oxidation products: Quinones.

    Reduction products: Alcohols.

    Substitution products: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying enzyme interactions.

    Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The pathways involved could include signal transduction cascades or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxyphenyl)propanoic acid: Lacks the pyrrolidine and phenylmethoxycarbonyl groups.

    2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid: Lacks the hydroxyphenyl group.

Uniqueness

The unique combination of the hydroxyphenyl group, pyrrolidine ring, and propanoic acid moiety in 3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid provides distinct chemical properties and potential biological activities that are not found in simpler analogs.

Properties

CAS No.

19669-37-5

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-[(1-phenylmethoxycarbonylpyrrolidine-2-carbonyl)amino]propanoic acid

InChI

InChI=1S/C22H24N2O6/c25-17-10-8-15(9-11-17)13-18(21(27)28)23-20(26)19-7-4-12-24(19)22(29)30-14-16-5-2-1-3-6-16/h1-3,5-6,8-11,18-19,25H,4,7,12-14H2,(H,23,26)(H,27,28)

InChI Key

QQCLTISFJWQWFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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